4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene
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Overview
Description
“4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene” is a chemical compound with the molecular formula C13H10ClNO3 and a molecular weight of 263.68 . It is used in various industries, including plastics, adhesives, and coatings, and it has potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves innovative methods for the preparation of m-aryloxy phenols, which allows for the preparation of complex m-aryloxy phenols with functional groups . For instance, in 2009, Yang obtained 3,3’-oxydiphenol from the interaction of 3-methoxyphenol with 3-bromanisole in the presence of a Cu-catalyst and subsequent cleavage of methyl groups with HBr in acetic acid .Chemical Reactions Analysis
Phenol derivatives like “4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They undergo various chemical reactions, including hydroxylation of benzenes, nucleophilic aromatic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene” include a molecular weight of 263.68 . Detailed properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Indole Derivatives
4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene: serves as a precursor in the synthesis of various indole derivatives. Indoles are significant in medicinal chemistry due to their presence in compounds with diverse biological activities. The compound’s structure allows for electrophilic substitution, facilitating the creation of new indole-based pharmacophores .
Development of Antiviral Agents
The nitro group and the chloro-methoxyphenyl moiety of this compound provide a platform for developing antiviral agents. By modifying these functional groups, researchers can synthesize derivatives with potential inhibitory activity against various viruses, including influenza and Coxsackie B4 virus .
Anti-inflammatory and Analgesic Research
The compound’s framework is useful in the design of molecules with anti-inflammatory and analgesic properties. Its derivatives can be compared with established drugs like indomethacin and celecoxib to evaluate their efficacy and side effects, such as ulcerogenic index .
Anticancer Activity
Researchers can utilize 4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene to develop derivatives that exhibit cytotoxicity against cancer cell lines. The compound’s ability to be modified allows for the synthesis of molecules that can target specific cancer cells .
Material Science Applications
The unique structure of this compound makes it a candidate for creating materials with specific electronic properties. Its aromatic system can be incorporated into polymers or small molecules that are used in electronic devices .
Environmental Studies
This compound can be used as a model to study the environmental behavior of chlorinated aromatic compounds. Its stability and reactivity can provide insights into the degradation processes of similar pollutants in the environment .
Safety and Hazards
Future Directions
Phenol derivatives like “4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene” have potential applications in various industries and as building blocks for the synthesis of bioactive natural products . Future research may focus on developing innovative synthetic methods and exploring their potential biological activities .
properties
IUPAC Name |
4-chloro-2-methoxy-1-(3-nitrophenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13-8-10(14)5-6-12(13)9-3-2-4-11(7-9)15(16)17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTBLJLVGKEIBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742729 |
Source
|
Record name | 4-Chloro-2-methoxy-3'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1355246-85-3 |
Source
|
Record name | 4-Chloro-2-methoxy-3'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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